molecular formula C20H20N2O3S2 B12206206 N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12206206
M. Wt: 400.5 g/mol
InChI Key: AYLLUUFINLPSDM-UHFFFAOYSA-N
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Description

This compound is a tetrahydrothieno[3,4-d][1,3]thiazole derivative featuring a sulfone group (5,5-dioxido) and a propanamide substituent. The (2E) configuration indicates the geometry of the exocyclic double bond in the thiazol-2(3H)-ylidene moiety.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide

InChI

InChI=1S/C20H20N2O3S2/c23-19(12-11-15-7-3-1-4-8-15)21-20-22(16-9-5-2-6-10-16)17-13-27(24,25)14-18(17)26-20/h1-10,17-18H,11-14H2

InChI Key

AYLLUUFINLPSDM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyltetrahydrothieno[3,4-d][1,3]thiazole with appropriate oxidizing agents to introduce the dioxido groups. This is followed by the condensation reaction with 3-phenylpropanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product by minimizing side reactions and ensuring consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide. For instance, derivatives of cinnamamide have been shown to exhibit significant anticonvulsant activity in various animal models.

Case Study: Cinnamamide Derivatives

  • A study evaluated the efficacy of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) in mouse models of epilepsy. The compound demonstrated notable anticonvulsant effects with an ED50 (effective dose for 50% of the population) ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used .
ModelED50 (mg/kg)Route
Maximal Electroshock Test44.46 (mice, i.p.)Intraperitoneal
6-Hz Psychomotor Seizure Model71.55 (mice, i.p.)Intraperitoneal
Corneal Kindled Mouse Model79.17Intraperitoneal

These findings suggest that similar compounds could be effective in treating epilepsy and related seizure disorders.

Antimicrobial Properties

Compounds containing thiazole and thieno groups have been reported to possess antimicrobial properties. The structural characteristics of this compound may contribute to its potential effectiveness against various bacterial strains.

Study Insights
Research indicates that derivatives with similar structures have shown activity against resistant strains of bacteria. For instance, oxadiazole derivatives have been documented for their antimicrobial efficacy due to their heterocyclic nature.

Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. In vitro studies have shown that related compounds exhibit low cytotoxicity at concentrations up to 100 µM in cell lines such as HepG2 and H9c2 .

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Core Structure Functional Groups Notable Features Evidence Source
Target Compound Tetrahydrothieno-thiazole Sulfone, propanamide, phenyl 5,5-dioxido; (2E) configuration N/A
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole Carbamate, phenylacetyl Nucleophilic substitution product
1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (2) Triazole Amino, phenyl, ethanone Cycloaddition-derived
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocin-thiazole-pyridine Propanamide, fluorophenyl, dimethoxyphenyl Multi-step synthesis with lead powder
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, thione Hydrogen-bonded hexamer
Key Observations:
  • Core Heterocycles: The target compound’s tetrahydrothieno-thiazole system differs from triazole (), thiadiazocin-thiazole (), and triazole-thione () cores.
  • Functional Groups : The sulfone group in the target compound contrasts with thione (C=S) in and carbamate (O-CO-O) in . Sulfones are stronger electron-withdrawing groups, enhancing stability and altering reactivity compared to thiones or sulfides.
  • Synthetic Routes : Analogs in and involve cycloaddition and nucleophilic substitution, while employs reductive conditions with lead powder. The target compound may require oxidation (e.g., sulfide → sulfone) during synthesis.

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data of Selected Analogs
Compound δ (ppm) Key Peaks Assignment Evidence Source
Compound (2) (triazole derivative) 3.4 (s, CH2), 7.5–8.2 (m, H-aromatic), 13.0 (s, NH) Aliphatic CH2, aromatic protons, NH-triazole
Compound (1) (triazole precursor) 3.5 (s, CH2), 7.1–8.2 (m, H-aromatic), 10.67 (s, NH) Aliphatic CH2, aromatic protons, NH
Target Compound (inferred) ~3.4–4.3 (CH2, NH), 7.2–8.5 (H-aromatic) Likely similar aliphatic/aromatic regions N/A
  • The target compound’s NMR profile is expected to show peaks for the propanamide CH2 (~2.5–3.5 ppm) and sulfone-related deshielding effects on adjacent protons. Aromatic protons (phenyl groups) would align with analogs at 7.1–8.5 ppm .

Hydrogen Bonding and Intermolecular Interactions

  • The triazole-thione in forms N–H···O/S and O–H···S hydrogen bonds, creating a hexameric structure. In contrast, the target compound’s sulfone group may participate in stronger dipole-dipole interactions or weaker hydrogen bonds (e.g., C=O···H–N), depending on substituent positioning.

Biological Activity

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thieno[3,4-d][1,3]thiazole core with multiple functional groups that may influence its biological activity. The presence of the dioxido group and phenyl substituents suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research suggests that the compound has antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, which could mediate its effects on neurotransmission and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityInduced apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced pro-inflammatory cytokines

Case Study 1: Anticancer Effects

A study evaluated the anticancer properties of this compound in vitro against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating promising antimicrobial potential.

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